molecular formula C19H25FN4O B2796998 N-(1-Cyanocyclohexyl)-2-(4-fluoro-4-pyridin-2-ylpiperidin-1-yl)acetamide CAS No. 2108453-23-0

N-(1-Cyanocyclohexyl)-2-(4-fluoro-4-pyridin-2-ylpiperidin-1-yl)acetamide

Cat. No. B2796998
CAS RN: 2108453-23-0
M. Wt: 344.434
InChI Key: MHSQJQXRUXZKMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Cyanocyclohexyl)-2-(4-fluoro-4-pyridin-2-ylpiperidin-1-yl)acetamide, also known as CPP-115, is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic benefits.

Mechanism of Action

N-(1-Cyanocyclohexyl)-2-(4-fluoro-4-pyridin-2-ylpiperidin-1-yl)acetamide inhibits GABA-AT, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA-AT, N-(1-Cyanocyclohexyl)-2-(4-fluoro-4-pyridin-2-ylpiperidin-1-yl)acetamide increases the levels of GABA, leading to enhanced GABAergic neurotransmission. This mechanism of action is similar to that of other GABAergic drugs, such as benzodiazepines and barbiturates.
Biochemical and Physiological Effects:
N-(1-Cyanocyclohexyl)-2-(4-fluoro-4-pyridin-2-ylpiperidin-1-yl)acetamide has been shown to increase GABA levels in the brain, leading to enhanced GABAergic neurotransmission. This can result in anticonvulsant, anxiolytic, and sedative effects. N-(1-Cyanocyclohexyl)-2-(4-fluoro-4-pyridin-2-ylpiperidin-1-yl)acetamide has also been shown to reduce cocaine and alcohol use disorders in clinical trials.

Advantages and Limitations for Lab Experiments

N-(1-Cyanocyclohexyl)-2-(4-fluoro-4-pyridin-2-ylpiperidin-1-yl)acetamide is a potent and selective inhibitor of GABA-AT, making it a valuable tool for studying the role of GABA in various neurological and psychiatric disorders. However, the synthesis method is complex and involves the use of hazardous chemicals, making it unsuitable for non-expert researchers.

Future Directions

1. Further investigation into the potential therapeutic applications of N-(1-Cyanocyclohexyl)-2-(4-fluoro-4-pyridin-2-ylpiperidin-1-yl)acetamide in other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder.
2. Development of safer and more efficient synthesis methods for N-(1-Cyanocyclohexyl)-2-(4-fluoro-4-pyridin-2-ylpiperidin-1-yl)acetamide.
3. Investigation into the long-term effects of N-(1-Cyanocyclohexyl)-2-(4-fluoro-4-pyridin-2-ylpiperidin-1-yl)acetamide on GABAergic neurotransmission and brain function.
4. Development of novel GABA-AT inhibitors with improved pharmacological properties.
5. Investigation into the potential use of N-(1-Cyanocyclohexyl)-2-(4-fluoro-4-pyridin-2-ylpiperidin-1-yl)acetamide as a tool for studying the role of GABA in neurodevelopmental disorders, such as autism and ADHD.
In conclusion, N-(1-Cyanocyclohexyl)-2-(4-fluoro-4-pyridin-2-ylpiperidin-1-yl)acetamide is a potent inhibitor of GABA-AT with potential therapeutic applications in various neurological and psychiatric disorders. Further research is needed to fully understand its mechanism of action and long-term effects, as well as to develop safer and more efficient synthesis methods and novel GABA-AT inhibitors.

Synthesis Methods

N-(1-Cyanocyclohexyl)-2-(4-fluoro-4-pyridin-2-ylpiperidin-1-yl)acetamide can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis method is complex and involves the use of hazardous chemicals, making it unsuitable for non-expert researchers.

Scientific Research Applications

N-(1-Cyanocyclohexyl)-2-(4-fluoro-4-pyridin-2-ylpiperidin-1-yl)acetamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. Preclinical studies have shown that N-(1-Cyanocyclohexyl)-2-(4-fluoro-4-pyridin-2-ylpiperidin-1-yl)acetamide can increase GABA levels in the brain, leading to anticonvulsant and anxiolytic effects. Clinical trials have also shown promising results in reducing cocaine and alcohol use disorders.

properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-(4-fluoro-4-pyridin-2-ylpiperidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25FN4O/c20-19(16-6-2-5-11-22-16)9-12-24(13-10-19)14-17(25)23-18(15-21)7-3-1-4-8-18/h2,5-6,11H,1,3-4,7-10,12-14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHSQJQXRUXZKMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)CN2CCC(CC2)(C3=CC=CC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Cyanocyclohexyl)-2-(4-fluoro-4-pyridin-2-ylpiperidin-1-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.